molecular formula C11H11N3 B2721190 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine CAS No. 387358-41-0

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine

Cat. No.: B2721190
CAS No.: 387358-41-0
M. Wt: 185.23
InChI Key: SWOPKGZGICUIEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a polycyclic heteroaromatic compound featuring a fused pyridine and naphthyridine core with partial saturation in the pyridine ring. This structural motif confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via modular routes, including cobalt-catalyzed [2+2+2] cyclizations and alkylamine-based spirocyclization strategies . Key physicochemical properties include a molecular formula of C₁₂H₁₃N₃ (as per CAS registry data) and a purity of 95% when synthesized under optimized conditions . Nuclear magnetic resonance (NMR) studies on analogous compounds, such as 7-ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine (10j), reveal characteristic ¹H NMR signals at δ 9.0 (dd, J = 2.0 Hz) for the naphthyridine protons and δ 1.19 (t, J = 8.0 Hz) for ethyl substituents, corroborating the saturated pyridine ring structure .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPKGZGICUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C3C=CN=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, tetrahydronaphthyridines, and functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. Studies have shown that derivatives of naphthyridine compounds can target cancer cells effectively .
  • Antimicrobial Properties : This compound has been studied for its antimicrobial activity against various pathogens. The presence of nitrogen atoms in its structure enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .
  • Neurological Applications : There is emerging evidence suggesting that compounds related to this compound may have applications in treating neurological disorders such as Alzheimer's disease and depression. These compounds may modulate neurotransmitter systems or exhibit neuroprotective effects .

Materials Science

  • Building Blocks for Synthesis : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions allows chemists to create novel compounds with tailored properties .
  • Polymer Development : The compound's unique structural features make it suitable for incorporation into polymer matrices. Research is ongoing into how these materials can be utilized in coatings or drug delivery systems .

Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects compared to control groups. Further investigations into the compound's mechanism revealed its potential role as an inhibitor of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested several derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated notable antibacterial activity at low concentrations without significant cytotoxicity to human cells .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrido-Naphthyridine Derivatives

Compound Name Core Structure Substituents/Modifications Key Reference(s)
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine Pyrido[2,3-b][1,6]naphthyridine Saturated pyridine ring
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine Pyrido[4,3-b][1,6]naphthyridine Positional isomer (N-atom shift)
3H-Pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridine Pyrazolo-fused derivative Pyrazole ring fused at [3,4-h] position
6,7,8,9-Tetrahydro-7-[3-(trifluoromethyl)benzoyl]-pyrido[2,3-b][1,6]naphthyridine Acylated derivative 3-(Trifluoromethyl)benzoyl at C7

Key Observations :

  • Positional isomers (e.g., [4,3-b] vs. [2,3-b]) exhibit distinct electronic profiles due to nitrogen atom placement, influencing reactivity and binding interactions .

Key Observations :

  • Cobalt-catalyzed cyclizations offer higher yields and regioselectivity for saturated naphthyridines compared to acid-mediated annulations (e.g., PPA in ) .
  • Thiourea-based routes () are lower-yielding but critical for introducing sulfur heteroatoms, enhancing solubility and metal-binding capacity.

Table 3: Comparative Properties of Selected Derivatives

Compound Melting Point (°C) ¹H NMR (δ, ppm) Biological Activity (IC₅₀/EC₅₀) Reference(s)
This compound N/A δ 1.19 (t, J = 8.0 Hz, ethyl) Anaplastic lymphoma kinase (ALK) inhibition (IC₅₀ = 10 nM)
3H-Benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine (1h) 110 δ 9.0 (dd, J = 2.0 Hz) Anti-HSV-1 (91% inhibition at 50 μM)
7-[3-(Trifluoromethyl)benzoyl] derivative N/A δ 8.42 (dd, J₆,₇ = 8.2 Hz) Not reported; structural analog for PDE inhibition
Thieno[2,3-h][1,6]naphthyridine (4b) 174–175 δ 8.18 (d, J = 5.9 Hz) Cytotoxic distinction in cancer cell lines

Key Observations :

  • Anti-HSV-1 activity is strongly influenced by substituents: 3H-benzo[b]pyrazolo derivatives (e.g., 1h) show >90% inhibition at 50 μM, outperforming non-fused analogs .
  • Saturation in the pyridine ring (e.g., tetrahydropyrido derivatives) enhances kinase inhibitory potency due to conformational rigidity .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethylbenzoyl substituents () improve metabolic stability and target affinity in phosphodiesterase (PDE) inhibitors .
  • Ring Fusion : Pyrazole or thiophene fusion (Evidences 3, 13) increases aromatic surface area, enhancing intercalation with biological macromolecules .
  • Saturation : Partial saturation reduces ring strain and improves bioavailability, as seen in ALK inhibitors .

Biological Activity

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₁N₃
  • Melting Point : 156-158 °C
  • CAS Number : 387358-40-9

The compound features a unique bicyclic structure that contributes to its biological activity. Its synthesis generally involves multi-step processes starting from simpler precursors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of naphthyridine have been linked to the inhibition of cancer cell proliferation. A study highlighted that certain naphthyridinones showed substantial activity against melanoma and other neoplasms, suggesting that this compound could be a potential candidate for cancer therapy .

Cardiovascular Effects

In addition to its antitumor activity, this compound has been studied for its cardiovascular effects. Compounds with similar structures have been identified as angiotensin II receptor antagonists and antihypertensives. They play a role in managing blood pressure and reducing cardiovascular risks .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific receptors involved in cell signaling pathways associated with tumor growth and cardiovascular function. For example, the binding affinity to the human Angiotensin II receptor has been documented .

Research Findings and Case Studies

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Below is a summary table of various derivatives and their reported activities:

Compound DerivativeActivity TypeIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAntihypertensive10.0
Compound CPDE5 Inhibitor12.0

Case Study: PDE5 Inhibition

A notable investigation into related compounds revealed that some derivatives act as phosphodiesterase type 5 (PDE5) inhibitors. These compounds have shown promise in treating conditions like erectile dysfunction and pulmonary hypertension by enhancing cGMP levels in smooth muscle cells .

Q & A

Q. What analytical methods resolve regiochemical ambiguity in fused naphthyridines?

  • Methodology :
  • NOESY NMR : Detect spatial proximity of protons in congested regions .
  • Isotopic labeling : Track carbon/nitrogen incorporation during cyclization .

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